REACTION_SMILES
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[C:3]([c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1)(=[O:10])[CH2:11][C:12](=[O:13])[O:14][CH3:15].[CH3:17][C:18](=[O:19])[O-:20].[CH3:21][C:22](=[O:23])[OH:24].[CH3:26][OH:27].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[ClH:1].[ClH:2].[NH3:25].[Na+:16]>>[C:3]([c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1)(=[CH:11][C:12](=[O:13])[O:14][CH3:15])[NH2:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)c1cccnc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=C(N)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |